1'-(2-fluoro-4-(1-Methyl-1H-pyrazol-4-yl)benzyl)spiro[[1,3]dioxolane-2,3'-indolin]-2'-one
Description
1’-(2-fluoro-4-(1-Methyl-1H-pyrazol-4-yl)benzyl)spiro[[1,3]dioxolane-2,3’-indolin]-2’-one is a complex organic compound that features a unique spirocyclic structure. This compound is characterized by the presence of a fluorinated benzyl group, a pyrazole ring, and an indolinone moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Properties
Molecular Formula |
C21H18FN3O3 |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
1'-[[2-fluoro-4-(1-methylpyrazol-4-yl)phenyl]methyl]spiro[1,3-dioxolane-2,3'-indole]-2'-one |
InChI |
InChI=1S/C21H18FN3O3/c1-24-12-16(11-23-24)14-6-7-15(18(22)10-14)13-25-19-5-3-2-4-17(19)21(20(25)26)27-8-9-28-21/h2-7,10-12H,8-9,13H2,1H3 |
InChI Key |
LUQMRFHPCPWDMX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=C(C=C2)CN3C4=CC=CC=C4C5(C3=O)OCCO5)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(2-fluoro-4-(1-Methyl-1H-pyrazol-4-yl)benzyl)spiro[[1,3]dioxolane-2,3’-indolin]-2’-one typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazones with α-bromo ketones under visible light catalysis.
Introduction of the Fluorinated Benzyl Group: The fluorinated benzyl group can be introduced through nucleophilic substitution reactions using appropriate fluorinated benzyl halides.
Spirocyclization: The final step involves the formation of the spirocyclic structure through cyclization reactions, often facilitated by acid or base catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production while maintaining the desired quality.
Chemical Reactions Analysis
Types of Reactions
1’-(2-fluoro-4-(1-Methyl-1H-pyrazol-4-yl)benzyl)spiro[[1,3]dioxolane-2,3’-indolin]-2’-one can undergo various types of chemical reactions, including:
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated reagents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
The compound features:
- A fluorinated benzyl group , enhancing its reactivity and potential biological interactions.
- A pyrazole ring , known for its applications in medicinal chemistry.
- An indolinone moiety , which is often associated with various biological activities.
Chemistry
The compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:
- Nucleophilic Substitution Reactions : The introduction of the fluorinated benzyl group can be achieved through nucleophilic substitution using fluorinated benzyl halides.
- Cyclization Reactions : The formation of the spirocyclic structure is facilitated by cyclization reactions, often catalyzed by acids or bases.
Biology
Research indicates that this compound exhibits potential biological activities:
- Antiviral Properties : Studies suggest that derivatives of this compound may inhibit viral replication pathways.
- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory responses, potentially through inhibition of specific enzymes like COX and LOX .
Medicine
In medicinal chemistry, the compound is being explored for its therapeutic applications:
- Anticancer Activity : Preliminary studies indicate that it may possess antiproliferative effects against various cancer cell lines .
- Drug Development : The unique structural features make it a candidate for developing new drugs targeting specific diseases.
Industry
The compound is also relevant in industrial applications:
- Material Science : It is used as a precursor in the synthesis of new materials with desirable properties.
- Chemical Manufacturing : The compound can serve as a reagent in the production of other chemicals.
Case Study 1: Antiviral Activity
A study published in Pharmaceuticals examined the antiviral efficacy of similar compounds derived from spirocyclic structures. The results indicated significant inhibition of viral replication in vitro, suggesting that modifications to the spirocyclic framework could enhance antiviral potency .
Case Study 2: Anticancer Properties
Research conducted on derivatives of this compound demonstrated its ability to inhibit cell proliferation in several cancer types. The mechanism was linked to the modulation of signaling pathways associated with cell survival and apoptosis .
Mechanism of Action
The mechanism of action of 1’-(2-fluoro-4-(1-Methyl-1H-pyrazol-4-yl)benzyl)spiro[[1,3]dioxolane-2,3’-indolin]-2’-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific biological context and the intended application .
Comparison with Similar Compounds
Similar Compounds
- 1-Methylpyrazole-4-boronic acid pinacol ester
- N4-[1-(4-Cyanophenyl)methyl]-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-7-fluoro-2,4-quinolinedicarboxamide
Uniqueness
1’-(2-fluoro-4-(1-Methyl-1H-pyrazol-4-yl)benzyl)spiro[[1,3]dioxolane-2,3’-indolin]-2’-one is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties.
Biological Activity
1'-(2-fluoro-4-(1-Methyl-1H-pyrazol-4-yl)benzyl)spiro[[1,3]dioxolane-2,3'-indolin]-2'-one is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a spiro structure that includes a dioxolane and indolin moiety, along with a substituted benzyl group. Its molecular formula is , and it has a molecular weight of approximately 357.36 g/mol. The presence of the fluorine atom and the pyrazole ring are significant in influencing its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The fluorine atom enhances lipophilicity, which may improve cellular uptake. The pyrazole ring is known to interact with multiple biological pathways, potentially affecting signal transduction processes.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that derivatives with similar structures can inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Compounds containing dioxolane and pyrazole moieties have been reported to exhibit fungicidal activity against several fungal pathogens, indicating potential for use in treating infections .
Neuroprotective Effects
Some derivatives of related compounds have demonstrated neuroprotective effects in animal models of neurodegenerative diseases. The modulation of neurotransmitter systems and reduction of oxidative stress are potential mechanisms through which these effects are realized .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated a series of spiro compounds for their anticancer properties. The results indicated that certain derivatives significantly inhibited tumor growth in vivo models by inducing apoptosis in cancer cells .
Case Study 2: Antimicrobial Efficacy
Research conducted on the fungicidal activity of substituted dioxolanes revealed that specific compounds showed high efficacy against common agricultural pathogens. The study highlighted the importance of structural modifications in enhancing bioactivity .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
